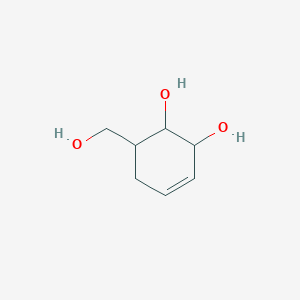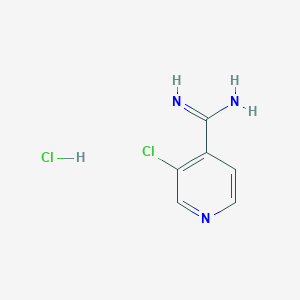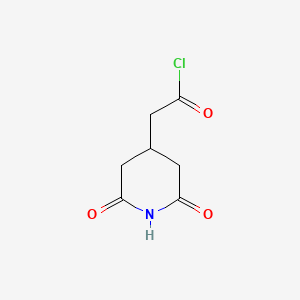
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of piperidine, featuring a piperidine ring with two keto groups at positions 2 and 6, and an acetyl chloride group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride typically involves the reaction of 2,6-dioxopiperidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,6-Dioxopiperidine+Acetyl chloride→2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2,6-Dioxopiperidin-4-yl)acetic acid.
Reduction: The keto groups in the piperidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis: Water, aqueous base or acid
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Formed by hydrolysis
Scientific Research Applications
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to introduce the 2,6-dioxopiperidin-4-yl group into various compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with piperidine-based structures.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The keto groups in the piperidine ring can also participate in reactions, such as reduction, to form hydroxyl groups.
Comparison with Similar Compounds
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride can be compared with other similar compounds, such as:
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
2,6-Dioxopiperidine: Lacks the acetyl chloride group, making it less reactive towards nucleophiles.
N-Acetylpiperidine: Contains an acetyl group attached to the nitrogen atom but lacks the keto groups at positions 2 and 6.
The uniqueness of this compound lies in its combination of the reactive acetyl chloride group and the presence of two keto groups in the piperidine ring, which provides a versatile platform for various chemical transformations.
Properties
Molecular Formula |
C7H8ClNO3 |
|---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c8-5(10)1-4-2-6(11)9-7(12)3-4/h4H,1-3H2,(H,9,11,12) |
InChI Key |
ZQTGHSFCLOUPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1=O)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




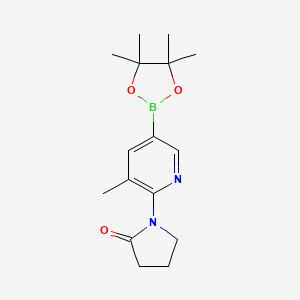
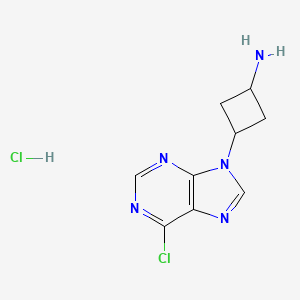

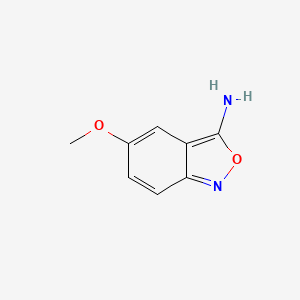

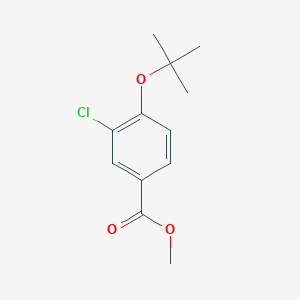
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
